1,4-Dichlorophthalazine-6-carbonyl chloride
Overview
Description
1,4-Dichlorophthalazine-6-carbonyl chloride: is a chemical compound with the molecular formula C₉H₃Cl₃N₂O and a molecular weight of 261.49 g/mol . It is a derivative of phthalazine, characterized by the presence of two chlorine atoms at the 1 and 4 positions and a carbonyl chloride group at the 6 position. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dichlorophthalazine-6-carbonyl chloride can be synthesized through various methods. One common synthetic route involves the chlorination of phthalazine derivatives under controlled conditions . The reaction typically requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the process is carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dichlorophthalazine-6-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or alcohols, leading to the formation of new derivatives.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form complex structures.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Lewis acids such as aluminum chloride can be used to facilitate certain reactions.
Major Products:
Substituted Phthalazines: Formed through nucleophilic substitution.
Phthalazine Carboxylic Acids: Resulting from hydrolysis of the carbonyl chloride group.
Scientific Research Applications
1,4-Dichlorophthalazine-6-carbonyl chloride has a wide range of applications in scientific research:
Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of 1,4-Dichlorophthalazine-6-carbonyl chloride is primarily based on its ability to undergo nucleophilic substitution reactions. The chlorine atoms and the carbonyl chloride group are reactive sites that can interact with various nucleophiles, leading to the formation of new chemical bonds. This reactivity makes it a valuable intermediate in the synthesis of complex organic molecules.
Comparison with Similar Compounds
1,4-Dichlorophthalazine: Lacks the carbonyl chloride group, making it less reactive in certain substitution reactions.
Phthalazine: The parent compound without any chlorine or carbonyl chloride substitutions.
1,4-Dichlorophthalazine-6-carboxylic acid: Formed by the hydrolysis of 1,4-Dichlorophthalazine-6-carbonyl chloride.
Uniqueness: this compound is unique due to the presence of both chlorine atoms and a carbonyl chloride group, which enhances its reactivity and versatility in chemical synthesis. This combination of functional groups allows for a broader range of chemical transformations compared to its analogs.
Properties
IUPAC Name |
1,4-dichlorophthalazine-6-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl3N2O/c10-7-5-2-1-4(9(12)15)3-6(5)8(11)14-13-7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXIRTCLVZZRKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)Cl)C(=NN=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00597107 | |
Record name | 1,4-Dichlorophthalazine-6-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00597107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2380-50-9 | |
Record name | 1,4-Dichlorophthalazine-6-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00597107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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